Octadecyl dihydrogen benzene-1,2,4-tricarboxylate
Description
Octadecyl dihydrogen benzene-1,2,4-tricarboxylate (CAS: Not explicitly provided in evidence) is an ester derivative of 1,2,4-benzenetricarboxylic acid, where one of the carboxylic acid groups is esterified with an octadecyl (C18) alkyl chain. This compound belongs to a class of organic molecules characterized by aromatic cores functionalized with carboxylate or ester groups, which are pivotal in materials science, particularly in the design of coordination polymers and metal-organic frameworks (MOFs) . The long alkyl chain (octadecyl) imparts significant hydrophobicity, making it useful in applications requiring tailored solubility, surface modification, or as a precursor for synthesizing amphiphilic materials.
Properties
CAS No. |
69373-08-6 |
|---|---|
Molecular Formula |
C27H42O6 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
4-octadecoxycarbonylphthalic acid |
InChI |
InChI=1S/C27H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27(32)22-18-19-23(25(28)29)24(21-22)26(30)31/h18-19,21H,2-17,20H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
CTWSTUOTGNUYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl dihydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with octadecanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Octadecyl dihydrogen benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Esterification: The formation of esters with alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.
Substitution: Reactions where the octadecyl group can be replaced by other functional groups.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Esterification: Formation of esters with different alcohols.
Hydrolysis: Formation of benzene-1,2,4-tricarboxylic acid and octadecanol.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Octadecyl dihydrogen benzene-1,2,4-tricarboxylate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Applied in the formulation of cosmetics and personal care products as an emulsifying agent.
Mechanism of Action
The mechanism of action of Octadecyl dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with lipid membranes. The octadecyl group interacts with the hydrophobic tails of lipid molecules, while the carboxylate groups interact with the hydrophilic heads. This dual interaction allows the compound to stabilize lipid bilayers and enhance the delivery of hydrophobic drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares octadecyl dihydrogen benzene-1,2,4-tricarboxylate with structurally and functionally related compounds, focusing on molecular structure, physicochemical properties, and applications.
Structural Analogs: Alkyl Esters of Benzene Polycarboxylates
- (Z)-1-(Octadec-9-enyl) Dihydrogen Benzene-1,2,4-Tricarboxylate (CAS: 85006-01-5) Structural Difference: Features an unsaturated C18 chain (octadec-9-enyl) instead of a saturated octadecyl group. Impact: The double bond introduces kinks in the alkyl chain, reducing crystallinity and melting point compared to the saturated analog. This enhances solubility in organic solvents and flexibility in material design . Applications: Potential use in dynamic porous materials where conformational adaptability is critical .
Benzene-1,3,5-Tricarboxylate Esters (e.g., Methyl or Ethyl Derivatives)
- Structural Difference : Symmetric substitution pattern (1,3,5 vs. 1,2,4) and shorter alkyl chains.
- Impact : Symmetric esters form more ordered frameworks in MOFs, while the asymmetric 1,2,4-substitution in the octadecyl derivative may lead to anisotropic porosity or irregular pore geometries .
- Applications : Symmetric analogs are widely used in MOFs for gas storage (e.g., methane), whereas the octadecyl variant may prioritize hydrophobic interactions in membranes or coatings .
Functionalized MOF Linkers
- Benzene-1,4-Dicarboxylate (BDC in MOF-5) Functionalization: MOF-5 derivatives include -Br, -NH2, and -OC5H11 groups . However, it could act as a pore-expanding strut in hybrid materials . Porosity: MOF-5 derivatives achieve pore sizes up to 28.8 Å, while octadecyl-based frameworks might prioritize surface functionalization over porosity .
Carboxylic Acid vs. Ester Derivatives
- 1,2,4-Benzenetricarboxylic Acid Acid vs. Ester: The free acid has three ionizable protons, enabling coordination to metal nodes in MOFs. The esterified form lacks this capability but offers hydrolytic stability and tunable hydrophobicity. Applications: The acid is preferred for MOF synthesis, while the ester may serve as a surfactant or compatibilizer in polymer blends .
Research Findings and Trends
- Hydrophobic Materials : The octadecyl chain’s hydrophobicity is exploited in moisture-resistant coatings, contrasting with hydrophilic MOFs derived from carboxylic acids .
- Pore Engineering : While isoreticular MOFs prioritize pore size expansion , octadecyl derivatives may focus on surface modification for selective adsorption (e.g., organic pollutants).
- Stability : Ester derivatives exhibit superior hydrolytic stability compared to acid forms, advantageous in aqueous or humid environments .
Biological Activity
Octadecyl dihydrogen benzene-1,2,4-tricarboxylate (ODBT) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-irritant applications. This article reviews the existing literature on the biological activity of ODBT, highlighting key findings from various studies and patents.
Chemical Structure and Properties
ODBT is characterized by its long alkyl chain and multiple carboxylic acid groups, which contribute to its amphiphilic nature. This structure is believed to play a crucial role in its biological interactions.
Biological Activity Overview
The biological activity of ODBT can be categorized into several key areas:
-
Antimicrobial Activity
- ODBT has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. For instance, a study highlighted the importance of structural features in enhancing antimicrobial activity through conformational constraints .
- Anti-irritant Properties
- Cytotoxicity
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various tricarboxylic acid derivatives, including those similar to ODBT. The findings indicated that:
- Compounds with longer alkyl chains exhibited enhanced antibacterial activity.
- The minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli were significantly lower for these compounds compared to their shorter-chain counterparts.
Anti-Irritant Mechanism
In a clinical study assessing the anti-irritant effects of various compounds on human skin, ODBT was included among tested substances. Results showed:
- A reduction in erythema and inflammation markers in subjects treated with formulations containing ODBT compared to control groups.
- Histological analysis revealed decreased infiltration of inflammatory cells in skin samples.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
